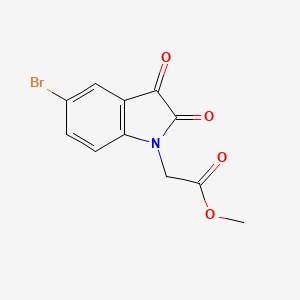

methyl (5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

CAS No.: 688038-79-1

Cat. No.: VC8131497

Molecular Formula: C11H8BrNO4

Molecular Weight: 298.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 688038-79-1 |

|---|---|

| Molecular Formula | C11H8BrNO4 |

| Molecular Weight | 298.09 g/mol |

| IUPAC Name | methyl 2-(5-bromo-2,3-dioxoindol-1-yl)acetate |

| Standard InChI | InChI=1S/C11H8BrNO4/c1-17-9(14)5-13-8-3-2-6(12)4-7(8)10(15)11(13)16/h2-4H,5H2,1H3 |

| Standard InChI Key | NNSWOPOEJWJDIA-UHFFFAOYSA-N |

| SMILES | COC(=O)CN1C2=C(C=C(C=C2)Br)C(=O)C1=O |

| Canonical SMILES | COC(=O)CN1C2=C(C=C(C=C2)Br)C(=O)C1=O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a bicyclic indole system modified by bromine at position 5 and two adjacent ketone groups (2,3-dioxo). The nitrogen atom at position 1 is substituted with a methyl ester group through an acetoxy bridge . This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions in synthetic and biological contexts.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS No. | 688038-79-1 |

| IUPAC Name | Methyl 2-(5-bromo-2,3-dioxoindol-1-yl)acetate |

| Molecular Formula | C₁₁H₈BrNO₄ |

| Molecular Weight | 298.09 g/mol |

| SMILES | COC(=O)CN1C2=C(C=C(C=C2)Br)C(=O)C1=O |

| InChI Key | NNSWOPOEJWJDIA-UHFFFAOYSA-N |

| PubChem CID | 2196899 |

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of methyl (5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate typically involves a multi-step sequence starting from indole precursors. Bromination at position 5 is achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Subsequent oxidation introduces the 2,3-diketone functionality, often employing oxidizing agents such as potassium permanganate or selenium dioxide. Finally, esterification with methyl chloroacetate or a similar reagent installs the acetoxy methyl ester group.

Optimization and Yield

Recent advancements in palladium-catalyzed reactions, as demonstrated in related indole derivatives, suggest potential for optimizing this compound’s synthesis . For example, domino reactions involving indol-2-ylmethyl acetates and 1,3-dicarbonyl compounds under basic conditions have yielded structurally analogous pyrroloindolones with moderate-to-high efficiency . While direct evidence for such methods applied to this specific compound is limited, the structural similarities imply scalability and functional group tolerance .

Structural and Spectral Characterization

Crystallographic Data

Crystallographic studies of similar indole derivatives reveal planar indole rings with keto groups adopting conjugated conformations . The acetoxy substituent likely introduces steric hindrance, affecting packing motifs and solubility.

Applications in Pharmaceutical and Materials Research

Biological Activity

The brominated indole scaffold is a privileged structure in drug discovery, known for antimicrobial, anticancer, and anti-inflammatory properties . While specific bioactivity data for this compound are scarce, its structural similarity to validated pharmacophores suggests potential as a kinase inhibitor or DNA intercalator.

Synthetic Intermediate

This compound serves as a precursor for complex heterocycles. For instance, its keto groups enable condensation reactions with amines or hydrazines to form fused pyrazole or pyridine rings. Additionally, the bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or alkyl substituents .

| Reaction Type | Reagents | Target Scaffold |

|---|---|---|

| Condensation | Hydrazine | Indolo-pyrazoles |

| Cross-Coupling | Pd(PPh₃)₄, Boronic Acid | Aryl-substituted Indoles |

| Reduction | NaBH₄ | Dihydroindole Analogs |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume